Product packaging for 2-Fluoro-1-iodooctane(Cat. No.:CAS No. 77517-67-0)

2-Fluoro-1-iodooctane

Cat. No.: B14447373
CAS No.: 77517-67-0
M. Wt: 258.12 g/mol
InChI Key: LRORGTWMRBHPAR-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodooctane is an aliphatic organoiodine compound of interest in synthetic organic chemistry . This compound belongs to a class of vicinal fluoro-iodo alkanes, which are valuable bifunctional building blocks . The presence of both fluorine and iodine on adjacent carbon atoms provides unique reactivity, enabling its use in various transformations to introduce fluorine into more complex molecules . Researchers utilize such compounds in methods involving elemental fluorine for preparation and further synthetic applications . As a halogenated intermediate, it may serve in the synthesis of specialized materials or active pharmaceutical ingredients (APIs). This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16FI B14447373 2-Fluoro-1-iodooctane CAS No. 77517-67-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77517-67-0

Molecular Formula

C8H16FI

Molecular Weight

258.12 g/mol

IUPAC Name

2-fluoro-1-iodooctane

InChI

InChI=1S/C8H16FI/c1-2-3-4-5-6-8(9)7-10/h8H,2-7H2,1H3

InChI Key

LRORGTWMRBHPAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CI)F

Origin of Product

United States

Reactivity and Mechanistic Pathways of 2 Fluoro 1 Iodooctane and Analogous Fluoroiodo Compounds

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 2-fluoro-1-iodooctane can proceed through different mechanisms, primarily SN1 and SN2, depending on the reaction conditions and the structure of the substrate. ncert.nic.in These reactions involve a nucleophile replacing a leaving group on the substrate. ncert.nic.in

SN1 Mechanism and Carbocation Intermediates in Fluoroiodoalkanes

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. byjus.com The initial and rate-determining step involves the heterolytic cleavage of the carbon-halogen bond, forming a carbocation intermediate and a halide ion. byjus.com In the second step, the nucleophile attacks the carbocation. byjus.com

The stability of the carbocation intermediate is a crucial factor in SN1 reactions. byjus.com Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations, due to the positive inductive effect of alkyl groups. savemyexams.comsavemyexams.com In the case of this compound, the iodine atom is bonded to a primary carbon, and the fluorine atom is on a secondary carbon. Cleavage of the C-I bond would lead to a primary carbocation, which is generally unstable. However, the presence of the fluorine atom at the adjacent carbon can influence the stability of any potential carbocation through its inductive effect. The reaction between tert-butyl bromide and hydroxide (B78521) ion to form tert-butyl alcohol is a classic example of an SN1 reaction, which proceeds through a stable tertiary carbocation. ncert.nic.in These reactions are typically favored in polar protic solvents like water, alcohol, and acetic acid. ncert.nic.inbyjus.com

SN2 Mechanism and Stereochemical Inversion

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process where bond formation and bond-breaking occur simultaneously. pressbooks.pub The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a "backside attack". pressbooks.pub This leads to an inversion of the stereochemical configuration at the carbon center, often referred to as a Walden inversion. libretexts.org

For this compound, an SN2 reaction would involve the nucleophile attacking the carbon bonded to the iodine. The rate of an SN2 reaction is sensitive to steric hindrance. pdx.edu Primary alkyl halides, like the iodo-substituted carbon in this compound, are more susceptible to SN2 reactions than secondary or tertiary halides because there is less steric bulk to impede the incoming nucleophile. pressbooks.pubpdx.edu Reactions of this type are bimolecular, meaning the rate depends on the concentration of both the haloalkane and the nucleophile. pressbooks.pub For example, the reaction of bromoethane (B45996) with a cyanide ion proceeds via an SN2 mechanism to form propanenitrile. ibchem.com

Comparative Analysis of Halogen Leaving Group Ability (Fluorine vs. Iodine)

In nucleophilic substitution reactions, the nature of the leaving group is critical. A good leaving group is a weak base that is stable on its own. libretexts.org When comparing the halogens, iodide (I⁻) is an excellent leaving group, while fluoride (B91410) (F⁻) is a very poor one. libretexts.orgchemguideforcie.co.uk

This trend is attributed to two main factors: bond strength and the stability of the resulting halide ion. chemguideforcie.co.uk The carbon-iodine bond is significantly weaker than the carbon-fluorine bond. chemguideforcie.co.uksavemyexams.com

Table 1: Carbon-Halogen Bond Enthalpies

Bond Bond Enthalpy (kJ/mol)
C-F 467
C-Cl 346
C-Br 290
C-I 228

This table displays the energy required to break the carbon-halogen bond, indicating the C-I bond is the weakest. savemyexams.com

Furthermore, the iodide ion is larger and more polarizable than the fluoride ion, allowing the negative charge to be dispersed over a larger volume, which increases its stability in solution. quora.com Consequently, in a molecule like this compound, the iodine atom will almost exclusively act as the leaving group in nucleophilic substitution reactions. rsc.org

Radical Reactions of Fluoroiodooctanes and Related Structures

Fluoroiodoalkanes can also participate in radical reactions, which proceed through a different mechanism involving free-radical intermediates. These reactions are typically initiated by heat or light. libretexts.org

Generation and Reactivity of Fluoroalkyl Radicals

Fluoroalkyl radicals can be generated from fluoroiodoalkanes through the homolytic cleavage of the carbon-iodine bond. rsc.org This bond is weak enough to be broken by initiators like heat or UV light, often in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or under photoredox catalysis conditions. researchgate.netuchicago.edu

The reactivity of fluoroalkyl radicals is influenced by the number of fluorine atoms. wiley.com The stability of these radicals is a combination of the inductive effect and the π-donating effect of the fluorine atoms. chinesechemsoc.org For instance, the trifluoromethyl radical is essentially tetrahedral, while methyl radicals are planar. rsc.org

Radical Addition to Unsaturated Systems

Once generated, fluoroalkyl radicals can readily add to unsaturated systems like alkenes and alkynes. wiley.comchinesechemsoc.org This process is a key step in many carbon-carbon bond-forming reactions. researchgate.net The radical adds to the double or triple bond, creating a new radical intermediate which can then propagate the chain reaction or be terminated. chinesechemsoc.org

For example, fluoroiodoalkanes can undergo radical addition to acrylamides under UV irradiation to synthesize fluorinated α-iodo amides. thieme-connect.de Similarly, heptafluoro-2-iodopropane has been shown to react with vinyl fluoride and trifluoroethylene (B1203016) under photochemical or thermal conditions to yield 1:1 adducts. rsc.org The regioselectivity of the addition is influenced by the stability of the resulting radical intermediate. chinesechemsoc.org

Reductive Dehalogenation Processes

Reductive dehalogenation is a process where a halogen atom on an organic molecule is replaced by a hydrogen atom. epa.gov In compounds containing multiple, different halogen atoms, such as this compound, the reaction demonstrates high selectivity. The process hinges on the relative bond dissociation energies of the carbon-halogen bonds. The carbon-iodine bond is the weakest among the carbon-halogen series, making it the most susceptible to cleavage.

The mechanism can proceed through various pathways, including single electron transfer (SET) from a metal reductant or hydride transfer. In the case of vicinal dihalides, a process known as vicinal reduction can occur, where two halogen atoms on adjacent carbons are removed to form an alkene. epa.gov However, for a selective reductive dehalogenation of this compound, the goal is typically the replacement of iodine with hydrogen, leaving the robust C-F bond intact. This selectivity is crucial for synthetic applications where the fluorine atom is desired in the final product. Reagents like tributyltin hydride or catalytic hydrogenation are often employed for such transformations. For instance, catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst can selectively cleave the C-I bond over the C-F bond. datapdf.com

Table 1: Carbon-Halogen Bond Dissociation Energies

Bond Typical Bond Energy (kJ/mol)
C-F ~485
C-Cl ~340
C-Br ~285
C-I ~210

Note: Values are approximate and can vary based on molecular structure.

Cross-Coupling Reactions and Organometallic Transformations

The disparate reactivity of the C-I and C-F bonds makes fluoroiodoalkanes valuable substrates in cross-coupling reactions, enabling the selective formation of new carbon-carbon bonds at the original site of the iodine atom. acs.org

Heck Reactions Involving Fluoroiodoalkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgmdpi.com While this compound is a saturated alkane, analogous fluoroiodoalkenes are viable substrates for this transformation. In a typical Heck reaction mechanism involving a fluoroiodoalkene, the first step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. libretexts.org Due to the much lower bond energy of the C-I bond compared to the C-F bond, the palladium catalyst inserts exclusively into the C-I bond.

The catalytic cycle proceeds as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the fluoroiodoalkene to form a Pd(II) complex. wikipedia.org

Migratory Insertion (Syn Addition): The reactant alkene coordinates to the palladium center and then inserts into the Pd-C bond. libretexts.org

β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, and the palladium catalyst is regenerated, forming the new, more substituted fluoro-substituted alkene product. libretexts.org

This selectivity ensures that the fluorine atom remains in the product, providing a route to complex fluorinated molecules.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orglibretexts.org Similar to the Heck reaction, the key to the reactivity of fluoroiodoalkanes in Suzuki coupling is the selective activation of the C-I bond. The standard catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, which is the rate-determining step. libretexts.org

For a substrate like this compound, the reaction would proceed with high chemoselectivity:

Oxidative Addition: Pd(0) inserts into the weaker C-I bond.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Research on analogous dihaloalkanes confirms this predictable selectivity. For example, cross-coupling reactions with 1-fluoro-3-iodopropane (B1254131) show that the C-I bond reacts exclusively, leaving the C-F bond untouched. acs.org

Table 2: Selective Cross-Coupling of a Fluoroiodoalkane Analog

Reactant Coupling Partner Product Yield Unreacted Functionality Source
1-Fluoro-3-iodopropane Trimesitylaluminum 1-Fluoro-3-mesitylpropane 95% C-F acs.org

This demonstrates the high chemoselectivity of C-I bond activation over the C-F bond in cross-coupling reactions.

Formation and Reactivity of Organometallic Intermediates

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles used for C-C bond formation. libretexts.orgorganic-chemistry.org Their preparation from alkyl halides involves the reaction of the halide with a metal. msu.edu When using a fluoroiodoalkane like this compound, the formation of the organometallic intermediate occurs selectively at the more reactive C-I bond. msu.edu

Formation: CH3(CH2)5CH(F)CH2I + 2 Li → CH3(CH2)5CH(F)CH2Li + LiI or CH3(CH2)5CH(F)CH2I + Mg → CH3(CH2)5CH(F)CH2MgI

The resulting fluoro-functionalized organometallic reagent is a valuable synthetic intermediate. It can act as a strong base or as a nucleophile, reacting with various electrophiles such as aldehydes, ketones, and esters to introduce the fluorooctyl group into other molecules. libretexts.org The C-F bond is stable under these conditions, allowing for the synthesis of more complex fluorinated structures. libretexts.org

Elimination Reactions

Elimination reactions provide a pathway to introduce unsaturation into a molecule by removing atoms or groups from adjacent carbons.

Dehydrofluorination Pathways

Dehydrofluorination is an elimination reaction that involves the removal of a hydrogen atom and a fluorine atom from adjacent carbons to form an alkene. This reaction typically proceeds via a concerted (E2) or stepwise (E1) mechanism. iitk.ac.in

For this compound, dehydrofluorination would likely be less favorable than reactions involving the C-I bond. However, under forcing conditions with a strong, non-nucleophilic base, it is mechanistically possible. The E2 mechanism is generally favored for secondary halides and requires a strong base. chemistrysteps.commasterorganicchemistry.com

The E2 mechanism for dehydrofluorination would involve:

A strong base (e.g., potassium tert-butoxide) abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the fluorine atom. chemistrysteps.com

Simultaneously, the electrons from the C-H bond shift to form a new pi bond between the carbons.

The fluoride ion acts as the leaving group, breaking the C-F bond. iitk.ac.in

This reaction requires an anti-periplanar arrangement of the hydrogen and the fluorine for optimal orbital overlap in the transition state. iitk.ac.inmasterorganicchemistry.com The stability of the resulting alkene (Zaitsev's rule) often dictates the regioselectivity of the elimination. iitk.ac.in Due to the high strength of the C-F bond, dehydrofluorination reactions are generally more difficult to achieve than dehydrochlorination, dehydrobromination, or dehydroiodination.

Dehydroiodination Pathways

Dehydroiodination is a type of elimination reaction where hydrogen iodide (HI) is removed from a molecule, typically through the action of a base. thieme.de In the case of this compound, the presence of two different halogen atoms (fluorine and iodine) and hydrogen atoms on adjacent carbons offers multiple potential reaction pathways.

The elimination reaction is most commonly base-induced and can proceed through either a concerted bimolecular (E2) mechanism or a stepwise unimolecular (E1) mechanism. thieme.de The E2 pathway is generally favored by the use of strong, non-polarizable bases, while the E1 pathway involves the formation of a carbocation intermediate and is more prevalent with weak bases or in polar, protic solvents. msu.edu

For this compound, iodine is an excellent leaving group compared to fluorine, due to the weakness of the C-I bond and the stability of the iodide ion (I⁻). The C-F bond is significantly stronger, making fluoride (F⁻) a poor leaving group. sit.edu.cn Consequently, under typical elimination conditions, the loss of HI is overwhelmingly favored over the loss of HF.

The E2 dehydroiodination of this compound can yield two potential constitutional isomers, depending on which β-hydrogen is removed:

Path A (Hofmann Pathway): Removal of a proton from C1. This is facilitated by the electron-withdrawing inductive effect of the adjacent fluorine atom, which increases the acidity of the C1 protons. This pathway leads to the formation of 1-fluoro-oct-1-ene .

Path B (Zaitsev Pathway): Removal of a proton from C3. This pathway leads to the formation of the more substituted and thermodynamically more stable alkene, 2-fluoro-oct-2-ene .

According to Zaitsev's rule , elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene. masterorganicchemistry.com However, the regioselectivity can be influenced by the nature of the leaving group and the base used. For poor leaving groups like fluorine, the Hofmann product (the less substituted alkene) is often favored. masterorganicchemistry.com For excellent leaving groups like iodine, the Zaitsev product is typically dominant. masterorganicchemistry.comlibretexts.org Therefore, the dehydroiodination of this compound is expected to primarily yield 2-fluoro-oct-2-ene.

The stereochemistry of the E2 reaction is another critical aspect, requiring an anti-periplanar arrangement of the hydrogen atom and the leaving group. libretexts.orgiitk.ac.in This means the H and I atoms must lie in the same plane but on opposite sides of the C-C bond for the reaction to occur efficiently. saskoer.ca

Table 1: Potential Dehydroiodination Products of this compound
PathwayProton RemovedAlkene ProductGoverning PrincipleExpected Yield
ZaitsevC3-H2-Fluoro-oct-2-eneForms the more substituted, more stable alkene.Major Product
HofmannC1-H1-Fluoro-oct-1-eneFavored by acidic β-protons and sterically hindered bases.Minor Product

Rearrangement Reactions

Rearrangement reactions in organic chemistry often involve the migration of an atom or group within a molecule, typically to form a more stable species. wiley-vch.debyjus.com A common class of these reactions involves carbocation intermediates. libretexts.orgkhanacademy.org

In the context of this compound, rearrangement reactions are most likely to be considered if the reaction proceeds via an E1 mechanism. The first step of an E1 reaction is the unimolecular departure of the leaving group to form a carbocation. lumenlearning.com The loss of the iodide ion from this compound would generate a secondary carbocation at C2.

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Initial (Primary) Carbocation - Unlikely A more plausible E1 pathway would involve the formation of a secondary carbocation at C2, though this is not explicitly shown in the provided snippet. Let's assume the formation of a secondary carbocation for the sake of discussing rearrangement:

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Hypothetical Secondary Carbocation

Once formed, this secondary carbocation could potentially rearrange to a more stable carbocation. Carbocation stability follows the order: tertiary > secondary > primary. khanacademy.org The most common types of carbocation rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts , where a hydrogen atom or an alkyl group, respectively, migrates to the adjacent positively charged carbon. lumenlearning.combyjus.com

For the secondary carbocation at C2 of the parent compound, a 1,2-hydride shift from C3 to C2 would result in another secondary carbocation at C3.

Generated code

(Rearrangement from one secondary carbocation to another)

This specific rearrangement offers no significant gain in stability and is therefore unlikely to be a major pathway. The presence of the electronegative fluorine atom on the carbon adjacent to the carbocation would further destabilize the intermediate, making its formation less favorable.

While theoretically possible under conditions that promote carbocation formation (e.g., high temperatures, weakly basic solvents), significant molecular rearrangement is not anticipated for this compound, especially under conditions favoring the E2 mechanism (strong base), which does not involve a discrete carbocation intermediate. msu.edu

Transition State Analysis in Halogenated Organic Reactions

Transition state analysis provides profound insight into the mechanisms of chemical reactions by examining the high-energy, transient species that exists fleetingly between reactants and products. nih.gov For the dehydrohalogenation of alkyl halides, computational chemistry has become a powerful tool for characterizing the geometry and energetics of the transition state. nih.gov

As the E2 pathway is the most probable for the dehydroiodination of this compound with a strong base, we will focus on its transition state. masterorganicchemistry.com The E2 transition state is a single, concerted step where the C-H bond is partially broken, the C-I bond is partially broken, and the C=C double bond is partially formed. libretexts.org

Computational studies on analogous molecules, such as the E2 elimination of 2-iodopropane, provide a model for understanding the transition state of this compound. researchgate.net In this transition state, the reacting atoms (H, Cβ, Cα, and I) adopt an anti-periplanar geometry. saskoer.ca

Table 2: Calculated Transition State Properties for the E2 Elimination of a Model Compound (2-Iodopropane) researchgate.net
ParameterDescriptionValue
Reaction Energy BarrierEnergy required to reach the transition state from reactants.-92.44 kcal/mol (forward)
C-H Bond LengthStretching of the bond to the abstracted proton.Increased from ground state
C-I Bond LengthStretching of the bond to the leaving group.Increased from ground state
C-C Bond LengthShortening towards a double bond character.Decreased from ground state

Note: The data is for a model system (2-iodopropane) and serves as an analogy. Negative activation energy suggests a highly exothermic process where the transition state is lower in energy than the separated reactants in the gas phase calculation.

The presence of the fluorine atom at the C2 position in this compound introduces additional complexity. The strong electron-withdrawing nature of fluorine increases the acidity of the protons on C1, potentially altering the character of the transition state. This can lead to a mechanism that lies on the borderline between E2 and E1cb (Elimination, Unimolecular, conjugate Base). nih.gov In a more E1cb-like transition state, the C-H bond breaking is significantly more advanced than the C-I bond cleavage. The transition state would have a greater accumulation of negative charge on the carbon framework (carbanionic character). nih.gov

Detailed analysis, often combining kinetic isotope effect (KIE) experiments with quantum mechanical calculations, is necessary to precisely map the location of a specific reaction on the E2-E1cb mechanistic spectrum. nih.govnih.gov

Computational and Theoretical Investigations of 2 Fluoro 1 Iodooctane Systems

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed steps of a chemical reaction. researchgate.net By mapping the potential energy surface, chemists can identify intermediates, transition states, and determine the most likely reaction pathway.

An energy profile is a graph that shows the change in potential energy as a reaction progresses from reactants to products. solubilityofthings.comchemguide.co.ukstudymind.co.uk The highest point on this profile between two stable species (reactants, intermediates, or products) represents a transition state, and the energy difference between the reactant and the transition state is the activation energy (Ea). solubilityofthings.comkhanacademy.org A higher activation energy corresponds to a slower reaction rate. khanacademy.org

For a hypothetical reaction involving 2-fluoro-1-iodooctane, computational methods like DFT could be used to calculate the energies of the reactants, any intermediates, the products, and the transition states connecting them. This would allow for the construction of a detailed energy profile, providing quantitative insights into the reaction's feasibility and kinetics. For instance, in the context of nucleophilic substitution, computational studies can compare the energy barriers for different competing pathways, such as SN2 versus elimination. nih.gov

Table 2: Hypothetical Energy Profile Data for a Reaction of a Fluoroiodoalkane

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+20.5
Intermediate+5.2
Transition State 2+15.8
Products-10.3

This table contains hypothetical data for illustrative purposes.

A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. solubilityofthings.comlibretexts.org Computationally, a transition state is located and confirmed by a vibrational frequency analysis. A true transition state structure will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org

For reactions of this compound, such as nucleophilic substitution or elimination, computational modeling would be used to find the specific geometries of the transition states. For example, in an SN2 reaction, the transition state would feature the incoming nucleophile and the departing iodide ion partially bonded to the carbon atom. Characterizing this structure would provide details on bond lengths and angles at the pinnacle of the energy barrier. DFT calculations have been successfully used to analyze the transition state energies in the fluorination of secondary alkyl halides, revealing how modifications to the fluorinating agent can lower the activation barrier. nih.govrsc.org

Theoretical Considerations of Solvent Effects

The chemical behavior and physical properties of this compound in solution are significantly influenced by its interactions with solvent molecules. Theoretical models are crucial for understanding these solvent effects, which can alter reaction rates, equilibria, and spectroscopic parameters. The choice of solvent can lead to substantial changes in the reactivity and stability of the molecule. frontiersin.org

Solvent effects are broadly categorized into non-specific and specific interactions. Non-specific interactions are primarily electrostatic and include dipole-dipole forces and dispersion forces, which can be modeled using continuum solvation models. rsc.org In these models, the solvent is treated as a continuous medium with a defined dielectric constant. For a polar molecule like this compound, with a significant dipole moment arising from the carbon-fluorine and carbon-iodine bonds, polar solvents are expected to stabilize the ground state.

Specific interactions, such as hydrogen bonding, are more directional and short-range. htw-berlin.de While this compound cannot act as a hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor. In protic solvents like alcohols or water, this interaction can influence the conformational preferences and the electronic distribution within the molecule.

Quantum-chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate these solvent effects. weebly.com By incorporating a solvent model, either continuum or explicit (where individual solvent molecules are included in the calculation), it is possible to predict how the solvent environment modulates the properties of this compound. For instance, the energy barrier for nucleophilic substitution reactions at either the carbon bearing the iodine or the one bearing the fluorine can be calculated in different solvents to predict the reaction outcome. frontiersin.org The solubility of haloalkanes in water is generally low, as the energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the formation of new attractions between the haloalkane and water. s3waas.gov.in

A theoretical model based on binding enthalpy between probes and solvents can be qualitatively reliable for embodying solvent effects on chemical reactivity. frontiersin.org The polarity of the solvent can also shift intermolecular interactions from weaker van der Waals forces to stronger hydrogen bonding, impacting reactivity and selectivity. frontiersin.org

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical predictions of NMR chemical shifts can be invaluable for assigning signals in experimental spectra, especially for complex molecules. Machine learning methods and first-principles quantum mechanical calculations are used for these predictions. arxiv.org

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest. The chemical shifts are highly sensitive to the electronic environment of the nuclei. The high electronegativity of the fluorine atom and the presence of the bulky, polarizable iodine atom create a unique electronic landscape. alfa-chemistry.comchemguide.co.uk

Predictions are typically performed using DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. rsc.org The accuracy of these predictions can be enhanced by considering solvent effects, as discussed in the previous section. rsc.org For fluorinated compounds, the range of chemical shifts is particularly large, making theoretical predictions a useful tool for distinguishing between different fluorine environments. biophysics.org

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
¹H (on C1)3.2 - 3.4
¹H (on C2)4.5 - 4.8
¹³C (on C1)~10
¹³C (on C2)85 - 90
¹⁹F (on C2)-170 to -190

Note: These are estimated values based on typical shifts for similar structural motifs. Actual experimental or more precise computational values may differ.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the molecular vibrations of a compound. The frequencies of these vibrations are determined by the bond strengths and the masses of the atoms. Rotational spectroscopy, typically in the microwave region, yields precise information about the molecular geometry and bond lengths. libretexts.org

Theoretical predictions of vibrational and rotational spectra are generally performed by calculating the second derivatives of the energy with respect to the atomic coordinates. mit.edu This analysis yields the harmonic vibrational frequencies and the rotational constants. For a molecule like this compound, with its numerous conformational possibilities due to the flexible octyl chain, computational analysis can help in identifying the most stable conformers and their corresponding spectroscopic signatures. nih.gov

The C-F and C-I stretching frequencies are characteristic and can be predicted with reasonable accuracy. The rotational spectrum would be complex due to the molecule's size and flexibility, but predictions can assist in its analysis. ifpan.edu.pl

Table 2: Hypothetical Predicted Vibrational Frequencies and Rotational Constants for this compound

ParameterPredicted Value
C-F Stretch (cm⁻¹)1050 - 1150
C-I Stretch (cm⁻¹)500 - 600
Rotational Constant A (GHz)~1.5
Rotational Constant B (GHz)~0.3
Rotational Constant C (GHz)~0.2

Note: These are estimated values. The rotational constants are highly dependent on the specific conformer.

Analysis of Electronic and Steric Effects of Fluorine and Iodine Substituents

The fluorine and iodine atoms at adjacent positions in the this compound molecule exert significant and often competing electronic and steric effects that dictate its reactivity.

Electronic Effects:

The fluorine atom is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect). alfa-chemistry.com This effect polarizes the C-F bond, creating a partial positive charge on the carbon atom (C2) and a partial negative charge on the fluorine atom. s3waas.gov.in This polarization can, in theory, enhance the electrophilicity of the carbon atom. alfa-chemistry.com However, the C-F bond is also the strongest single bond to carbon, making fluoride (B91410) a very poor leaving group in nucleophilic substitution reactions. alfa-chemistry.comchemistry.coach

The iodine atom is much less electronegative than fluorine, with an electronegativity similar to that of carbon. chemguide.co.uk Therefore, the C-I bond is less polar. However, iodine is highly polarizable, meaning its electron cloud is easily distorted. This polarizability allows it to stabilize a negative charge, making iodide an excellent leaving group in nucleophilic substitution reactions. sdsu.edu

The presence of the electron-withdrawing fluorine at the adjacent carbon (C2) can influence the reactivity at C1. This -I effect of fluorine can slightly destabilize a developing positive charge on C1 if a reaction were to proceed through a carbocationic intermediate.

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of the reaction centers. The fluorine atom is relatively small, with a van der Waals radius only slightly larger than that of hydrogen. In contrast, the iodine atom is very large, which can sterically hinder the approach of a nucleophile to the C1 carbon. s3waas.gov.in

In nucleophilic substitution reactions, the large size of the iodine atom makes the C1 position more sterically encumbered than might be expected for a primary halide. However, the much greater leaving group ability of iodide compared to fluoride means that substitution reactions are overwhelmingly more likely to occur at the C1 position, displacing the iodide.

The interplay of these effects is complex. For example, in elimination reactions, the acidity of the proton at C2 will be increased by the electron-withdrawing fluorine, potentially favoring E2 elimination pathways under appropriate basic conditions.

Table 3: Comparison of Properties of Fluorine and Iodine Substituents

PropertyFluorineIodine
Electronegativity (Pauling Scale)3.982.66
van der Waals Radius (Å)1.471.98
Carbon-Halogen Bond Strength (kJ/mol)~485 (C-F)~240 (C-I) alfa-chemistry.com
Leaving Group AbilityVery PoorExcellent
Inductive EffectStrong -IWeak -I
PolarizabilityLowHigh

Advanced Spectroscopic Characterization of 2 Fluoro 1 Iodooctane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of nuclear spin. Nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation promotes transitions between these levels, and the resulting signal is detected and processed to generate an NMR spectrum. This spectrum provides information based on the chemical shift of the nuclei, the spin-spin coupling between them, and their relaxation properties.

Fluorine-19 NMR spectroscopy is a particularly powerful tool for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses several advantageous properties: it has a nuclear spin of 1/2, a high magnetogyric ratio that makes it nearly as sensitive as the proton (¹H) nucleus, and it is 100% naturally abundant. wikipedia.orgnumberanalytics.com These features eliminate the need for isotopic enrichment and allow for the acquisition of high-quality spectra with relative ease. numberanalytics.com Furthermore, ¹⁹F NMR boasts an exceptionally wide chemical shift range, often spanning over 800 ppm, which provides excellent signal dispersion and allows for the differentiation of subtle structural variations within a molecule. wikipedia.orgnumberanalytics.com

The chemical shift (δ) in ¹⁹F NMR is highly sensitive to the local electronic environment surrounding the fluorine nucleus. numberanalytics.com Factors such as the electronegativity of adjacent atoms, resonance effects, and the hybridization of the carbon atom to which the fluorine is bonded significantly influence the degree of shielding and, consequently, the chemical shift. alfa-chemistry.com Generally, electron-donating groups increase shielding and cause upfield shifts (lower ppm values), while electron-withdrawing groups cause deshielding and downfield shifts. alfa-chemistry.com

For organofluorine compounds, the chemical shifts are typically reported relative to a standard, commonly trichlorofluoromethane (B166822) (CFCl₃) at 0 ppm. alfa-chemistry.com In the case of 2-Fluoro-1-iodooctane, the fluorine atom is attached to a secondary sp³-hybridized carbon. The presence of the electron-withdrawing iodine atom on the adjacent carbon (C1) and the alkyl chain influences its chemical environment. Based on data from similar structures, the ¹⁹F chemical shift for this compound is expected to fall within the typical range for secondary fluoroalkanes. For instance, a derivative, N-benzyl-N-methyl-1-(2-fluorooctyl)amine, exhibits a ¹⁹F chemical shift at -170.23 ppm. rsc.org

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges

Compound TypeChemical Shift Range (ppm) vs. CFCl₃
F-C=O-70 to -20
-CF₃-50 to -70
-CH₂F (Primary Fluoroalkane)-200 to -220
>CHF (Secondary Fluoroalkane)-170 to -200

Data sourced from general ranges for organofluorine compounds. wikipedia.orgalfa-chemistry.com

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the intervening bonding electrons. In the spectrum of this compound, the ¹⁹F nucleus will couple with nearby magnetic nuclei, primarily the protons on C1 and C2. This coupling results in the splitting of NMR signals into multiplets, and the magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz). libretexts.org

The most significant couplings for the fluorine in this compound would be:

²J(F,H): Geminal coupling to the proton on C2 (the methine proton). This coupling is typically large, often in the range of 45-55 Hz. rsc.org

³J(F,H): Vicinal coupling to the two protons on C1 (the methylene (B1212753) protons adjacent to iodine) and the two protons on C3 (the methylene protons of the octyl chain). These couplings are conformation-dependent but are generally smaller than the geminal coupling.

The signal for the fluorine atom in the ¹⁹F spectrum of this compound would therefore be expected to appear as a complex multiplet, often a doublet of triplets (dt), due to the large geminal coupling with the C2 proton and the smaller vicinal couplings with the C1 and C3 protons. For example, in a related structure, the fluorine signal appears as a doublet of triplets with a large coupling constant of approximately 50 Hz. rsc.org

Table 2: Expected J-Coupling Constants for this compound

CouplingDescriptionTypical Magnitude (Hz)
²J(F,H)Geminal H-F coupling (F-C-H)~47-51
³J(F,H)Vicinal H-F coupling (F-C-C-H)~15-30

Data extrapolated from similar fluorinated compounds. rsc.orgresearchgate.net

Dynamic NMR (DNMR) techniques are employed to study time-dependent molecular processes, such as conformational changes or chemical exchange. numberanalytics.comlibretexts.org Variable Temperature (VT) NMR is a primary DNMR method where spectra are recorded over a range of temperatures. numberanalytics.com

For this compound, the carbon-carbon bonds are freely rotating at room temperature, leading to an averaged NMR signal. By lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is high enough, distinct signals for different conformers (rotamers) may be observed at the coalescence temperature. Analyzing the changes in the NMR line shape as a function of temperature allows for the determination of the kinetic and thermodynamic parameters (e.g., activation energy) of the rotational process. Such a study on this compound would provide valuable information about its conformational preferences and the energy barriers between different spatial arrangements of the fluoro and iodo substituents.

¹H and ¹³C NMR spectra provide complementary information to complete the structural assignment of this compound. uobasrah.edu.iq

In the ¹H NMR spectrum , the proton attached to the same carbon as the fluorine (H2) is the most diagnostic. Its signal is split by the fluorine into a large doublet (²J(H,F) ≈ 47-51 Hz) and is further split by the adjacent protons on C1 and C3. This results in a complex multiplet, often a doublet of triplets of triplets (dtt), appearing significantly downfield due to the deshielding effect of the fluorine. The protons on C1, adjacent to the iodine atom, would also appear as a downfield multiplet. The remaining protons of the octyl chain would appear in the more upfield alkyl region.

In the ¹³C NMR spectrum , the carbon atoms bonded to the electronegative fluorine and iodine atoms are the most deshielded. The signal for C2, the carbon bearing the fluorine atom, is particularly characteristic. It appears as a doublet due to a large one-bond C-F coupling (¹J(C,F)), which is typically in the range of 170-180 Hz. rsc.org The C1 and C3 carbons also exhibit smaller two-bond and three-bond C-F couplings, respectively. Proton-decoupled ¹³C NMR is standard, but these C-F couplings remain. wordpress.com

Table 3: Predicted ¹H and ¹³C NMR Data for this compound and its Derivatives

NucleusPositionExpected Chemical Shift (δ, ppm)Key Coupling Constant (J, Hz)
¹HCH-F~4.6-5.1²J(H,F) ≈ 50
¹³CCH-F~91-93¹J(C,F) ≈ 177
¹³CCH₂-I~10-15²J(C,F) ≈ 18-22

Data based on values reported for N-substituted 2-fluorooctylamine derivatives. rsc.org

While solution-state NMR is most common, solid-state NMR provides crucial information about molecules in the solid phase. Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a powerful solid-state technique used to obtain high-resolution spectra of rare spins like ¹³C from abundant spins like ¹H. nih.gov

For organofluorine compounds, ¹⁹F can be used as the abundant spin source to enhance the signals of nearby nuclei. The ¹⁹F→¹³C or ¹⁹F→¹H CP-MAS experiment can be used to study this compound in a solid or semi-solid state. nih.govrsc.org This technique is particularly useful for:

Structural Characterization: Identifying crystallographically inequivalent sites in a solid sample. nih.gov

Studying Intermolecular Interactions: Probing the proximity of the fluorine atom to other molecules in a mixture or when sorbed onto a surface. For example, ¹⁹F→¹H CP-MAS has been used to identify the specific organic components of soil that interact with organofluorine compounds. nih.gov

Determining Conformation: In the solid state, where molecular motion is restricted, CP-MAS can help define the precise conformation of the molecule.

The efficiency of the cross-polarization depends on the dipolar coupling between the nuclei, which is distance-dependent. Therefore, these experiments can provide information about the spatial proximity of atoms within the molecule and between neighboring molecules in the crystal lattice. acs.org

19F NMR Spectroscopy for Fluorine-Containing Compounds

Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Studies

Mass spectrometry is a critical analytical technique for the structural elucidation of this compound, providing detailed information about its molecular weight and fragmentation pathways. The molecular weight of this compound (C₈H₁₆FI) is 258.12 g/mol . chemsrc.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) of 258.

The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of two different halogens, fluorine and iodine, on adjacent carbons, along with the alkyl chain, leads to characteristic fragmentation patterns. The C-I bond is significantly weaker than the C-F and C-C bonds, making its cleavage a primary fragmentation event.

Key fragmentation pathways for this compound include:

Loss of Iodine: The most prominent fragmentation is the cleavage of the C-I bond, leading to the loss of an iodine radical (•I). This results in a carbocation fragment at m/z 131 ([C₈H₁₆F]⁺). The high stability of the iodine radical and the resulting secondary carbocation favor this pathway.

Alpha Cleavage: Cleavage of bonds adjacent to the heteroatoms (α-cleavage) is a common process. libretexts.orgmiamioh.edu

Cleavage of the C1-C2 bond results in the loss of a •CH₂I radical (mass 141), generating a fragment ion at m/z 117 ([C₇H₁₅F]⁺•).

Alpha-cleavage can also result in the formation of the iodomethyl cation ([CH₂I]⁺) at m/z 141, although this is generally less favored.

Loss of Hydrogen Fluoride (B91410) (HF): Elimination of a neutral HF molecule (mass 20) from the molecular ion can occur, leading to a fragment at m/z 238.

Alkyl Chain Fragmentation: The long octyl chain can undergo fragmentation, typically involving the loss of alkyl radicals. This results in a series of peaks separated by 14 mass units (-CH₂-). libretexts.org For example, the loss of a propyl radical (•C₃H₇) from the [M-I]⁺ fragment would yield an ion at m/z 88.

Iodine Cation: A peak corresponding to the iodine cation ([I]⁺) at m/z 127 may also be observed, which is characteristic of iodine-containing compounds. docbrown.info

The relative abundances of these fragments provide a fingerprint for the molecule's structure. The base peak in the spectrum is likely to be the [C₈H₁₆F]⁺ ion at m/z 131 due to the facile loss of the iodine atom.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
258[C₈H₁₆FI]⁺•Molecular Ion (M⁺•)
238[C₈H₁₅I]⁺•Loss of HF
141[CH₂I]⁺α-Cleavage
131[C₈H₁₆F]⁺Loss of •I radical
127[I]⁺Iodine Cation
117[C₇H₁₅F]⁺•Loss of •CH₂I radical

Chiroptical Spectroscopy for Absolute Stereochemical Assignment

The this compound molecule possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-fluoro-1-iodooctane and (S)-2-fluoro-1-iodooctane. Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful, non-destructive methods for determining the absolute configuration of chiral molecules. rsc.orgwiley.com

The assignment of the absolute configuration begins with determining the priority of the groups attached to the stereocenter according to the Cahn-Ingold-Prelog (CIP) rules. yale.edulibretexts.org For the chiral carbon (C2) in this compound, the attached groups are a fluorine atom (F), a hydrogen atom (H), an iodomethyl group (-CH₂I), and a hexyl group (-C₆H₁₃).

The priority is assigned based on the atomic number of the atoms directly bonded to the chiral center:

Fluorine (F, atomic number 9)

C1 of the iodomethyl group (-CH₂I). This carbon is bonded to an iodine atom (I, atomic number 53).

C3 of the hexyl group (-C₆H₁₃). This carbon is bonded to another carbon atom (C, atomic number 6).

Hydrogen (H, atomic number 1)

With the lowest priority group (H) oriented away from the viewer, the configuration is assigned as (R) if the sequence from priority 1 to 2 to 3 is clockwise, and (S) if it is counter-clockwise. libretexts.orgyoutube.com

Experimentally, the absolute configuration is determined by measuring the chiroptical response of an enantiomerically pure sample. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, while VCD measures this difference in the infrared region. wiley.comrsc.org The resulting spectrum, with positive and negative bands, is a unique fingerprint of the molecule's three-dimensional structure.

For molecules like this compound, which may not have strong chromophores for ECD, VCD can be particularly useful. However, the interpretation of these spectra is not always straightforward. Modern approaches heavily rely on comparing the experimental ECD or VCD spectrum with spectra predicted by quantum chemical calculations for one of the enantiomers (e.g., the R-enantiomer). nih.govmertenlab.de A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the compound. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and provide structural information about a molecule. smu.edu The IR spectrum arises from changes in the dipole moment during molecular vibrations, while Raman scattering results from changes in polarizability.

The vibrational spectrum of this compound is dominated by the vibrations of its alkyl backbone and the characteristic stretches of the C-F and C-I bonds.

C-H Vibrations: The molecule features numerous C-H bonds in its methyl and methylene groups. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org C-H bending (scissoring and rocking) vibrations appear in the 1470-1370 cm⁻¹ range. libretexts.orgdocbrown.info

C-F Vibrations: The C-F stretching vibration is IR-active and typically appears in the 1300-900 cm⁻¹ range. aip.org This region can be complex due to the coupling of the C-F stretch with C-C stretching and C-H bending modes, which can result in multiple bands with C-F character. aip.org

C-I Vibrations: The C-I bond is the heaviest and weakest single bond in the molecule. Its stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region. docbrown.infoorgchemboulder.com This absorption is found in the fingerprint region of the IR spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the C-I and C-C bond vibrations, which may be weak in the IR spectrum. The symmetrical vibrations of the carbon backbone would be more prominent in the Raman spectrum. spectroscopyonline.com The C-F stretch is also Raman active. Tip-enhanced Raman spectroscopy (TERS) could potentially be used for nanoscale chemical analysis of this molecule. nih.gov

The combination of IR and Raman spectra provides a comprehensive vibrational profile of this compound, allowing for its unambiguous identification and structural characterization.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch-CH₃, -CH₂-, -CHF-2850 - 3000StrongMedium-Strong
C-H Bend-CH₃, -CH₂-1370 - 1470MediumMedium
C-F Stretch-CHF-1000 - 1300StrongMedium
C-C StretchAlkyl Chain800 - 1200Weak-MediumStrong
C-I Stretch-CH₂I500 - 600Medium-StrongStrong

Role of 2 Fluoro 1 Iodooctane As a Synthetic Intermediate and Building Block

General Utility of Fluoroiodo Compounds in Organic Synthesis

Fluoroiodo compounds, such as 2-Fluoro-1-iodooctane, are valuable reagents in organic synthesis due to the distinct reactivity of the carbon-fluorine and carbon-iodine bonds. The presence of these two different halogens on the same molecule allows for selective transformations, making them powerful tools for introducing fluorine and iodine into organic frameworks. The carbon-iodine bond is relatively weak and susceptible to a variety of reactions, including nucleophilic substitution, cross-coupling reactions, and radical processes. This allows for the iodine atom to be easily replaced by other functional groups.

Conversely, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering it largely unreactive under many conditions. This stability is a key feature in the design of pharmaceuticals and materials, as the introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties. This includes enhancing metabolic stability, increasing lipophilicity, and modulating acidity or basicity.

The strategic placement of both a reactive iodine and a stable fluorine atom allows for a stepwise and controlled functionalization of a molecule. For instance, the iodine can be used as a handle for building a carbon skeleton, while the fluorine atom remains intact, ultimately becoming a key feature of the final product. An iodine-mediated fluorination method has been developed for the regioselective synthesis of 2-fluoroalkyl iodides from alkenes, highlighting the utility of these compounds as building blocks. organic-chemistry.org This method uses molecular iodine and an HF-pyridine complex as the fluorine source, with an oxidant, to achieve efficient iodofluorination under mild conditions. organic-chemistry.org The resulting 2-fluoroalkyl iodides can be further functionalized by substitution reactions with various nucleophiles. organic-chemistry.orgorganic-chemistry.org

Precursors for Complex Fluoro- and Iodo-Functionalized Molecules

The dual functionality of this compound makes it an excellent precursor for a wide array of more complex molecules containing both fluorine and iodine. The reactivity of the iodide allows for its conversion into a multitude of other functional groups. For example, it can readily participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. This enables the attachment of the fluorinated octyl chain to various aromatic, heteroaromatic, or unsaturated systems.

Furthermore, the iodide can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to introduce nitrogen, sulfur, or oxygen-containing functionalities, respectively. organic-chemistry.org This versatility allows for the synthesis of a diverse library of fluorinated compounds from a single, readily accessible starting material. The stability of the C-F bond ensures that the fluorine atom is carried through these transformations, leading to the targeted incorporation of fluorine into the final product. The synthesis of fluorinated natural products is an area of significant interest, and building blocks like this compound could play a crucial role in accessing these complex structures. rsc.orgijournals.cnnih.govresearchgate.net

Building Blocks in Multi-Step Complex Molecule Synthesis

The utility of this compound extends beyond its role as a simple precursor to its application as a key building block in the multi-step synthesis of complex molecules. Its bifunctional nature allows for its incorporation into larger molecular frameworks through a series of sequential and controlled reactions.

Construction of Fluorinated Analogs of Complex Natural Products

The introduction of fluorine into natural products can lead to analogs with improved biological activity, metabolic stability, and pharmacokinetic properties. rsc.orgresearchgate.net this compound can serve as a valuable building block for creating the fluorinated aliphatic side chains found in some of these modified natural products. The iodine atom provides a reactive handle for coupling the fluorinated octyl moiety to the core structure of the natural product or a synthetic intermediate thereof. This strategy allows for the late-stage introduction of the fluorinated fragment, a desirable feature in complex total synthesis. The development of methods for the selective fluorination of natural products is an active area of research. researchgate.net

Synthesis of Fluoroalkenes and Fluoroalkynes

Fluoroalkenes and fluoroalkynes are important structural motifs in medicinal chemistry and materials science. beilstein-journals.orgnih.gov this compound can be a precursor to these unsaturated fluorinated compounds. Elimination reactions, such as dehydroiodination, can be employed to generate a double or triple bond adjacent to the fluorine atom. The conditions for these elimination reactions can be controlled to favor the formation of either the E or Z isomer of the resulting fluoroalkene, offering a degree of stereochemical control. nih.gov

The synthesis of fluoroalkenes and fluoroenynes can also be achieved through cross-coupling reactions using multihalogenated fluorovinyl ethers as building blocks. beilstein-journals.org While not a direct application of this compound, this highlights the general importance of fluorinated building blocks in accessing unsaturated fluorinated systems. Similarly, the generation of elusive α-fluoroalkynes can be achieved from synthetic surrogates, demonstrating the ongoing efforts to develop methods for synthesizing these valuable compounds. ukri.orgrsc.orgresearchgate.net

Applications in Stereoselective Construction of Chiral Centers

The presence of a stereocenter at the carbon bearing the fluorine atom in this compound opens up possibilities for its use in stereoselective synthesis. masterorganicchemistry.comsemanticscholar.orgnih.govkhanacademy.org By using enantiomerically pure this compound, it is possible to introduce a chiral fluorinated moiety into a target molecule. The stereochemistry at this center can have a profound impact on the biological activity of the final compound.

Reactions involving the iodine atom, such as nucleophilic substitution, can proceed with either inversion or retention of configuration at the adjacent fluorine-bearing carbon, depending on the reaction mechanism and conditions. This allows for the synthesis of diastereomerically enriched products. The development of stereoselective methods for C-F bond activation and the desymmetrization of geminal difluoroalkanes are active areas of research that could further enhance the utility of chiral fluoroiodoalkanes. semanticscholar.orgnih.gov

Development of Novel Reagents and Catalysts derived from Fluoroiodo Intermediates

The unique electronic properties of the fluoroiodoalkane motif can be harnessed in the design of new reagents and catalysts. The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent iodine atom. This has led to the exploration of hypervalent iodine compounds derived from fluoroiodoalkanes. These hypervalent iodine reagents can act as powerful oxidizing agents or as electrophilic sources of the fluorinated alkyl group.

Furthermore, fluoroiodoalkanes can serve as precursors to organometallic reagents. For example, conversion of the iodide to an organolithium or Grignard reagent would generate a nucleophilic species capable of delivering the fluorinated octyl group to an electrophile. The fluorine atom's influence on the stability and reactivity of these organometallic reagents is an area of ongoing investigation. The development of novel reagents, such as those for fluorination like Selectfluor, and new catalytic systems continues to be a major focus in organic synthesis. rsc.orgorganic-chemistry.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 77517-67-0
Molecular Formula C8H16FI
Molecular Weight 258.11 g/mol
Appearance Not available
Boiling Point Not available
Density Not available

Data sourced from public chemical databases. nih.gov

Table 2: Related Fluoroiodoalkanes and their Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-1-fluoro-1-iodooctane10968335-64-5C8H15ClFI292.56
1H,1H,2H,2H-Perfluoro-1-iodooctane2043-57-4C8H4F13I474.00
Perfluoro-1-iodooctane507-63-1C8F17I545.96
Fluoro(iodo)methane373-53-5CH2FI159.93

Data sourced from public chemical databases. nih.govcymitquimica.comnih.govnih.govthermofisher.com

Q & A

Q. What are the key considerations for synthesizing 2-fluoro-1-iodooctane with high purity and yield?

Methodological Answer: To optimize synthesis, prioritize one-step halogenation strategies using fluorinating agents (e.g., Selectfluor) coupled with iodination reagents (e.g., NaI/KI in acidic media). Monitor reaction kinetics via <sup>19</sup>F NMR to track fluorine incorporation and GC-MS to detect side products like alkyl halide elimination . Use databases like REAXYS to cross-reference solvent compatibility (e.g., DMF vs. THF) and temperature thresholds. Purification via fractional distillation under reduced pressure minimizes decomposition risks.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combine spectroscopic techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify alkyl chain signals and confirm iodine/fluorine substituents via coupling patterns (e.g., <sup>3</sup>JF-H splitting).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (C8H15FI, exact mass ~254.02 g/mol) .
  • Elemental Analysis : Quantify halogen content (F and I) to rule out incomplete substitution. Cross-check data against NIST Chemistry WebBook entries for analogous fluoro-iodoalkanes .

Q. What safety protocols are critical when handling this compound in lab settings?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks of volatile iodine byproducts.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and aprons; fluorine compounds can degrade latex.
  • Waste Disposal : Quench residual iodine with sodium thiosulfate before aqueous disposal. Document procedures per ECHA guidelines for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution (SN2) reactions?

Methodological Answer:

  • Variable Analysis : Test steric effects (e.g., bulky nucleophiles vs. iodide leaving group) and solvent polarity (polar aprotic vs. protic) to isolate rate-determining factors.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare transition-state energies under varying conditions .
  • Cross-Validation : Replicate conflicting studies with controlled parameters (temperature, catalyst loading) and publish raw datasets in supplementary materials for peer review .

Q. What strategies are effective for studying the thermodynamic stability of this compound under catalytic conditions?

Methodological Answer:

  • Calorimetry (DSC/TGA) : Measure decomposition onset temperatures and exothermic peaks to assess thermal stability.
  • Kinetic Isotope Effects (KIE) : Compare <sup>12</sup>C/<sup>13</sup>C or <sup>1</sup>H/<sup>2</sup>H substitution impacts on reaction rates to infer bond-breaking mechanisms.
  • In Situ Spectroscopy : Employ FT-IR or Raman to detect transient intermediates during catalysis .

Q. How can computational tools enhance the design of this compound derivatives for targeted applications?

Methodological Answer:

  • Database Mining : Use PISTACHIO or BKMS_METABOLIC to predict regioselectivity in fluorination/iodination reactions .
  • Machine Learning (ML) : Train models on existing kinetic data to forecast solvent effects or catalyst performance.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., ionic liquids for enhanced solubility) .

Methodological Frameworks

What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on halogenated alkane reactivity?

Methodological Answer:

  • PICO : Define Population (e.g., this compound), Intervention (e.g., catalytic fluorination), Comparison (e.g., vs. chloro/iodo analogs), Outcome (e.g., yield, selectivity) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel fluorination mechanisms), Novel (unexplored solvent systems), Ethical (waste protocols), Relevant (green chemistry applications) .

Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Detailed Protocols : Document reaction conditions (e.g., molar ratios, stirring rates) in supplementary materials .
  • Negative Controls : Include trials without catalysts/reagents to identify background reactions.
  • Blind Analysis : Use third-party labs to validate spectral data and statistical significance of results .

Data Management & Reporting

Q. What are best practices for addressing contradictory data in publications on halogenated compounds?

Methodological Answer:

  • Transparency : Publish raw datasets (e.g., NMR FIDs, chromatograms) in repositories like Zenodo.
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., turnover number, TOF) and highlight methodological divergences (e.g., inert vs. ambient atmosphere) .
  • Peer Review : Solve disputes via collaborative replication studies with open-access protocols .

Q. How can researchers leverage secondary data (e.g., REAXYS, NIST) to contextualize findings on this compound?

Methodological Answer:

  • Database Filters : Apply "halogenation" and "kinetics" tags in REAXYS to extract analogous reaction data.
  • Statistical Validation : Use NIST reference spectra to calibrate instrumentation and minimize systematic errors .
  • Trend Analysis : Plot historical data (e.g., yield vs. temperature) to identify outliers or gaps in literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.